Methyl 3-bromo-6-cyano-2-methoxybenzoate
Description
Methyl 3-bromo-6-cyano-2-methoxybenzoate is a substituted benzoate ester featuring bromine (Br) at position 3, cyano (CN) at position 6, and methoxy (OCH₃) at position 2. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. Its structural complexity and reactivity profile position it as a critical building block for designing novel bioactive molecules .
Properties
IUPAC Name |
methyl 3-bromo-6-cyano-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-7(11)4-3-6(5-12)8(9)10(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFHSCUHWXTEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis typically begins with the bromination of methyl 2-methoxybenzoate. This reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Diazotization and Cyanation: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide to introduce the cyano group.
Industrial Production Methods: Industrial production methods for methyl 3-bromo-6-cyano-2-methoxybenzoate typically involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-6-cyano-2-methoxybenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 3-amino-6-cyano-2-methoxybenzoate.
Oxidation: Methyl 3-bromo-6-cyano-2-carboxybenzoate.
Scientific Research Applications
Chemistry: Methyl 3-bromo-6-cyano-2-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its structural features allow for the exploration of various biological activities, including anti-inflammatory and anticancer properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-bromo-6-cyano-2-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and bromine groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Analysis
The compound’s closest analogs include methyl benzoate derivatives with bromine, methoxy, and amino/cyano groups in varying positions. Key examples are:
Table 1: Structural and Functional Group Comparison
*Note: The molecular formula for this compound is inferred based on structural analogs.
Key Observations :
- Electron Effects: The cyano group in the target compound is strongly electron-withdrawing, increasing electrophilicity at the aromatic ring compared to the electron-donating amino group in analogs . This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
